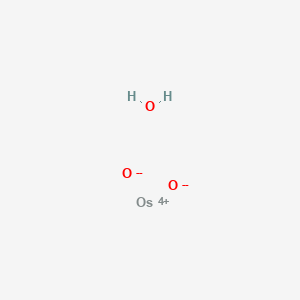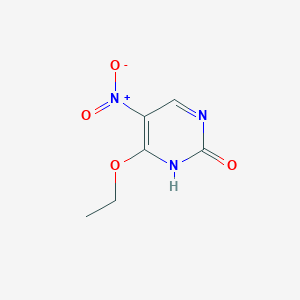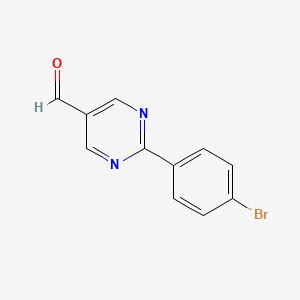
Aluminum trioctyl triphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum trioctyl triphosphonate: is a chemical compound with the molecular formula C24H54AlO9P3 . It is a coordination complex where aluminum is bonded to three octyl groups and three triphosphonate ligands.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of aluminum trioctyl triphosphonate typically involves the reaction of aluminum salts with trioctyl phosphonic acid under controlled conditions. The reaction is usually carried out in an organic solvent, such as toluene or hexane, at elevated temperatures. The process involves the formation of a coordination complex between aluminum and the phosphonate ligands .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve additional purification steps, such as recrystallization or chromatography, to remove impurities and achieve the desired quality .
化学反応の分析
Types of Reactions: : Aluminum trioctyl triphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form aluminum oxide and other by-products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state aluminum compounds.
Substitution: The octyl groups or phosphonate ligands can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or organometallic compounds can be employed for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce various substituted phosphonate derivatives .
科学的研究の応用
Chemistry: : Aluminum trioctyl triphosphonate is used as a catalyst in various organic reactions, including polymerization and esterification. Its unique coordination properties make it an effective catalyst for these processes .
Biology: : In biological research, this compound is studied for its potential as a drug delivery agent. Its ability to form stable complexes with various biomolecules makes it a promising candidate for targeted drug delivery systems .
Medicine: : The compound is being investigated for its potential therapeutic applications, including its use as an adjuvant in vaccines. Its ability to enhance the immune response makes it a valuable component in vaccine formulations .
Industry: : In the industrial sector, this compound is used as a corrosion inhibitor and as an additive in lubricants. Its ability to form protective coatings on metal surfaces helps prevent corrosion and extend the lifespan of industrial equipment .
作用機序
The mechanism of action of aluminum trioctyl triphosphonate involves its ability to form stable coordination complexes with various molecules. In biological systems, it can interact with cellular components, leading to enhanced drug delivery or immune response. The molecular targets and pathways involved include interactions with cell membranes, proteins, and nucleic acids .
類似化合物との比較
Similar Compounds
Aluminum tris(acetylacetonate): Another aluminum coordination complex with different ligands.
Aluminum tris(ethylacetoacetate): Similar structure but with ethylacetoacetate ligands.
Aluminum tris(phenylphosphonate): Contains phenylphosphonate ligands instead of octylphosphonate .
Uniqueness: : Aluminum trioctyl triphosphonate is unique due to its specific ligand structure, which imparts distinct properties such as enhanced solubility in organic solvents and specific reactivity patterns. These properties make it particularly suitable for applications in catalysis, drug delivery, and industrial processes .
特性
分子式 |
C24H45AlO27P9-15 |
|---|---|
分子量 |
1071.3 g/mol |
IUPAC名 |
aluminum;1,1-diphosphonatooctyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/3C8H21O9P3.Al/c3*1-2-3-4-5-6-7-8(18(9,10)11,19(12,13)14)20(15,16)17;/h3*2-7H2,1H3,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17);/q;;;+3/p-18 |
InChIキー |
GTOHFNYEHVTINV-UHFFFAOYSA-A |
正規SMILES |
CCCCCCCC(P(=O)([O-])[O-])(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCC(P(=O)([O-])[O-])(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCC(P(=O)([O-])[O-])(P(=O)([O-])[O-])P(=O)([O-])[O-].[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


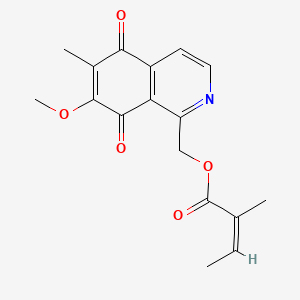
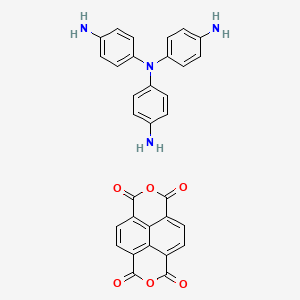
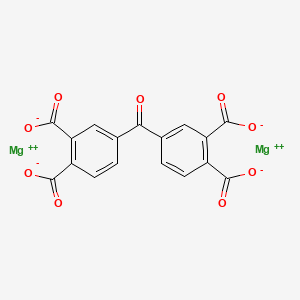
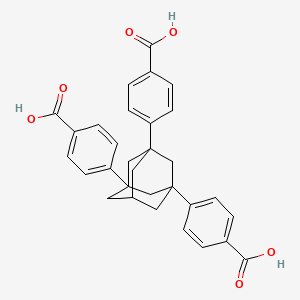
![6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B13780185.png)
![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)
